

Technical Support Center: Maintaining the Genetic Stability of *Frateuria aurantia*

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Compound of Interest

Compound Name: *Aurantia*

Cat. No.: B1595364

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the genetic stability of *Frateuria aurantia* for consistent and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is *Frateuria aurantia* and why is its genetic stability important?

A1: *Frateuria aurantia* is a Gram-negative, rod-shaped bacterium known for its ability to mobilize potassium in the soil, making it a valuable biofertilizer.^{[1][2][3][4]} Maintaining its genetic stability is crucial because genetic changes can alter its metabolic functions, potentially reducing its effectiveness in potassium mobilization and other plant growth-promoting activities, leading to inconsistent experimental outcomes.^{[5][6]}

Q2: What are the optimal laboratory conditions for culturing *Frateuria aurantia* to ensure stable growth?

A2: For stable growth, *Frateuria aurantia* should be cultured under specific conditions. Optimal growth has been observed at temperatures between 26°C and 30°C and a pH of around 7.0.^[7] Commonly recommended media include DSMZ Medium 360 (YPM medium) and Glucose Yeast extract Calcium Carbonate (GYCC) broth.^{[7][9][10][11]}

Q3: How often should I subculture *Frateuria aurantia* to minimize the risk of genetic drift?

A3: While specific data on the mutation rate of *F. aurantia* with frequent subculturing is not readily available, a general principle in microbiology is to minimize the number of passages to prevent the accumulation of spontaneous mutations. For routine experiments, it is advisable to prepare a master cell bank and working cell banks to avoid excessive subculturing from a single stock.

Q4: What are the best methods for long-term storage of *Frateuria aurantia*?

A4: Cryopreservation is the most effective method for the long-term storage of bacteria, as it minimizes metabolic activity and reduces the chances of genetic changes.^{[12][13][14][15]} This typically involves freezing the bacterial culture in the presence of a cryoprotectant at ultra-low temperatures, such as in liquid nitrogen (-196°C).

Q5: How can I verify the genetic integrity of my *Frateuria aurantia* culture?

A5: The genetic integrity of your culture can be verified through a combination of phenotypic and genotypic methods. Phenotypic analysis involves observing key characteristics such as colony morphology, pigmentation, and biochemical profiles.^[16] Genotypic methods include 16S rRNA gene sequencing for species confirmation and more advanced techniques like whole-genome sequencing to detect mutations and structural variations.^{[9][17]}

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
Inconsistent experimental results (e.g., variable potassium mobilization)	1. Genetic drift in the bacterial culture due to excessive subculturing. 2. Contamination of the culture. 3. Suboptimal growth conditions.	1. Start a new culture from a low-passage stock (working cell bank). 2. Verify the purity of your culture by streaking on a suitable agar medium and performing microscopy. 3. Ensure that the culture medium, temperature, and pH are optimized for <i>F. aurantia</i> .
Loss of characteristic orange/brown pigmentation	1. Spontaneous mutation affecting the pigment production pathway. 2. Culture has been stored improperly or for an extended period at non-optimal temperatures.	1. Isolate single colonies and select those that exhibit the correct pigmentation. 2. Verify the genetic identity of the culture using 16S rRNA sequencing. 3. Prepare new working stocks from a reliable master stock.
Low cell viability after revival from cryopreservation	1. Inadequate cryoprotectant concentration. 2. Slow freezing or thawing rate. 3. Poor initial culture health.	1. Optimize the concentration of the cryoprotectant (e.g., glycerol or DMSO). 2. Ensure a controlled, slow cooling rate and rapid thawing. 3. Use a healthy, actively growing culture (logarithmic phase) for cryopreservation.
Unexpected changes in biochemical profile (e.g., carbon source utilization)	1. Genetic mutation affecting metabolic pathways. 2. Adaptation of the culture to specific laboratory media over time.	1. Perform a comprehensive phenotypic characterization and compare it to the reference strain. ^[16] 2. If significant deviations are observed, it is recommended to obtain a new culture from a reliable source (e.g., culture

collections like DSMZ or ATCC).

Experimental Protocols

Protocol 1: Routine Culture and Maintenance of *Frateuria aurantia*

Materials:

- Sterile DSMZ Medium 360 (YPM) or Glucose Yeast extract Calcium Carbonate (GYCC) agar plates and broth.
- Sterile inoculation loops and spreaders.
- Incubator set at 28-30°C.
- Laminar flow hood.

Procedure:

- Work in a laminar flow hood to maintain sterility.
- For routine subculturing, use a sterile inoculation loop to pick a single, well-isolated colony of *F. aurantia* from an agar plate.
- Inoculate a fresh agar plate by streaking for single colonies.
- Alternatively, inoculate a tube of sterile broth.
- Incubate the plates/tubes at 28-30°C for 24-72 hours, or until sufficient growth is observed. [7][8] *F. aurantia* typically forms dark, glistening, flat colonies with a soluble brown pigment. [9][10]
- For short-term storage (up to 2 weeks), agar plates can be sealed with paraffin film and stored at 4°C.

Protocol 2: Cryopreservation of *Frateuria aurantia* for Long-Term Storage

Materials:

- *Frateuria aurantia* culture in the logarithmic growth phase.
- Sterile cryoprotectant solution (e.g., 40% v/v glycerol in distilled water).
- Sterile cryovials.
- Controlled-rate freezing container (e.g., Mr. Frosty).
- -80°C freezer.
- Liquid nitrogen storage dewar.

Procedure:

- Grow *F. aurantia* in a suitable broth medium to the mid-logarithmic phase of growth.
- In a laminar flow hood, mix the bacterial culture with the sterile cryoprotectant solution to a final concentration of 15-20% glycerol. Gently mix to ensure homogeneity.
- Dispense 1 mL aliquots of the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container. This will ensure a cooling rate of approximately -1°C per minute.[\[18\]](#)
- Place the freezing container in a -80°C freezer for at least 4 hours (or overnight).
- Transfer the cryovials to a liquid nitrogen dewar for long-term storage (-196°C).
- To revive the culture, rapidly thaw a cryovial in a 37°C water bath and immediately transfer the contents to fresh broth or plate on an agar medium.

Protocol 3: Assessment of Genetic Stability

1. Phenotypic Characterization:

- Colony Morphology: Observe colony size, shape, color, and texture on a standard agar medium.
- Biochemical Tests: Perform a series of biochemical tests (e.g., catalase, oxidase, carbon source utilization) to confirm the metabolic profile of the strain.[\[16\]](#)

2. Genotypic Characterization:

- 16S rRNA Gene Sequencing: This is a standard method for bacterial species identification and can be used to confirm the identity of *F. aurantia*.
- Whole-Genome Sequencing (WGS): WGS provides the most comprehensive analysis of the genome, allowing for the detection of single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic changes that may have occurred during culture and storage.[\[9\]](#)
[\[10\]](#)

Data Presentation

Table 1: Optimal Growth Conditions for *Frateuria aurantia*

Parameter	Recommended Condition	Reference(s)
Temperature	26°C - 36°C (Optimal: ~30°C)	[7] [8]
pH	~7.0	[8]
Culture Medium	DSMZ Medium 360 (YPM), Glucose Yeast extract Calcium Carbonate (GYCC)	[7] [9] [10] [11]
Aeration	Aerobic (shaking at 110 rpm for liquid cultures)	[7]

Table 2: Phenotypic Characteristics of *Frateuria aurantia*

Characteristic	Description	Reference(s)
Gram Stain	Negative	[9][10]
Morphology	Straight rods	[9][10]
Motility	Motile	[9][10]
Colony Appearance	Dark, glistening, flat colonies with a soluble brown pigment	[9][10]
Catalase	Negative	[10]
Oxidase	Positive	[10]
Carbon Source Utilization	Utilizes D-glucose, mannitol, and other sugars	[16]

Table 3: Illustrative Example of Mutation Frequency in *Frateuria aurantia* under Different Subculture Frequencies (Hypothetical Data)

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual mutation frequencies would need to be determined experimentally.

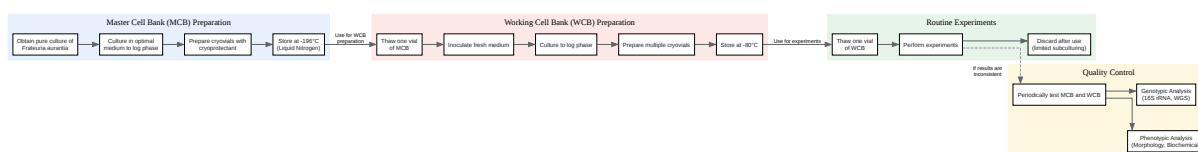
Subculture Frequency (every X days)	Number of Generations (over 30 days)	Estimated Mutation Frequency (per base pair per generation)
1	~30	1×10^{-9}
3	~10	5×10^{-10}
7	~4	2×10^{-10}

Table 4: Expected Viability of *Frateuria aurantia* Post-Cryopreservation with Different Cryoprotectants (Based on General Bacteriological Principles)

Disclaimer: These are expected ranges and should be validated for *Frateuria aurantia*. Viability can be assessed by colony-forming unit (CFU) counts.

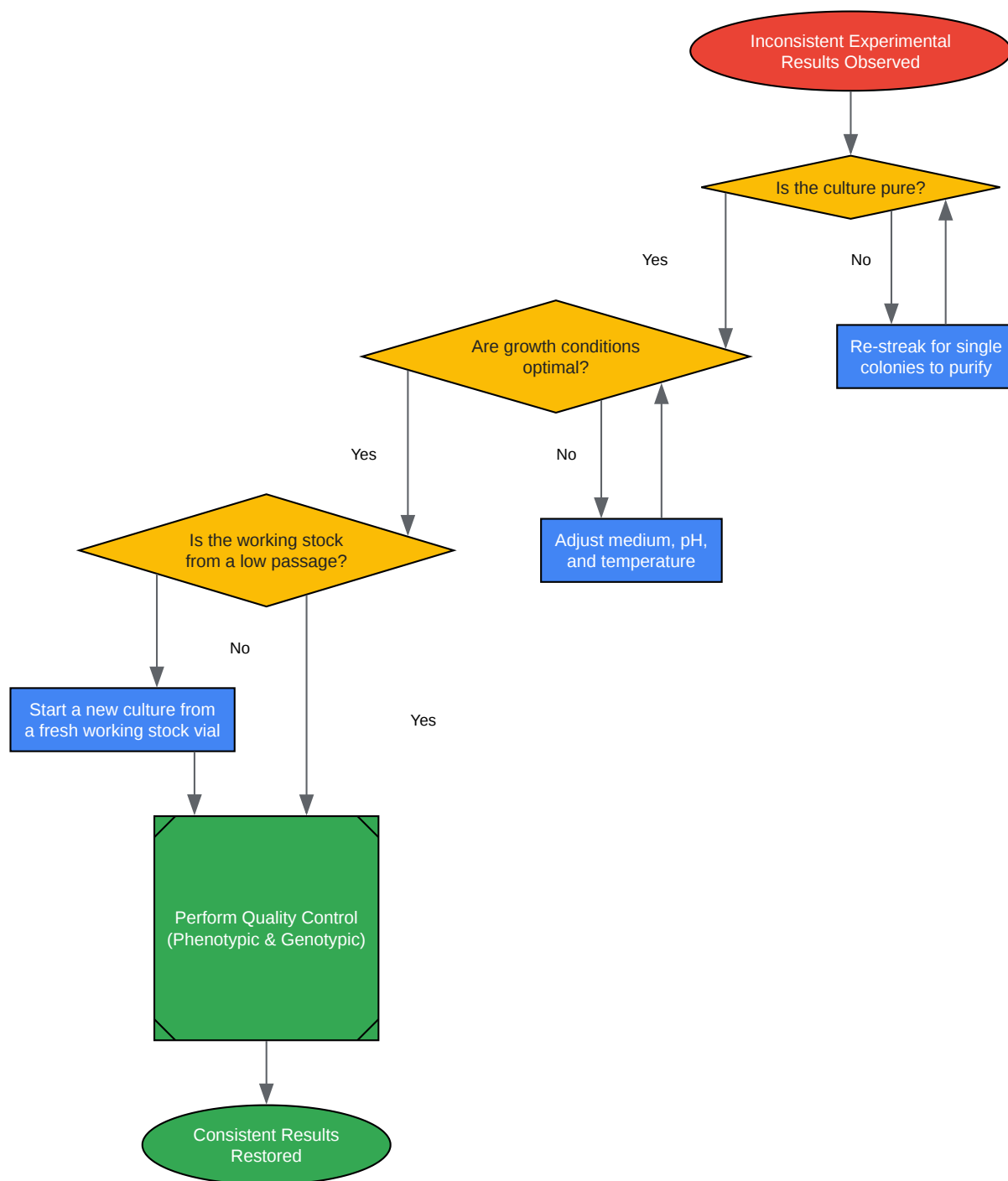
Cryoprotectant	Concentration (% v/v)	Expected Post-Thaw Viability (%)
Glycerol	15	80 - 95
Glycerol	20	85 - 98
DMSO	5	70 - 90
DMSO	10	75 - 95

Visualizations



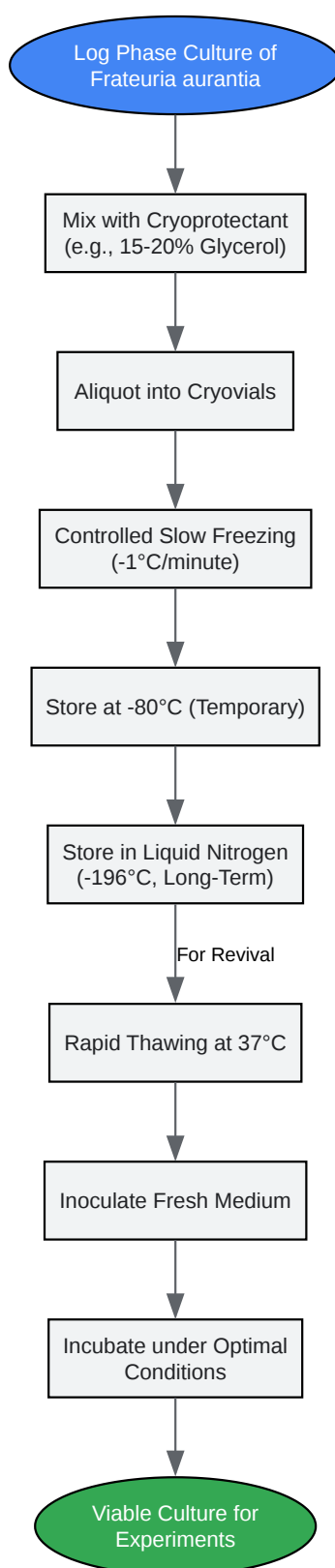
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Caption: Workflow for maintaining the genetic stability of *Frateruia aurantia*.



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Caption: Troubleshooting logic for inconsistent experimental results.



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Caption: Cryopreservation and revival workflow for *Frateruia aurantia*.

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